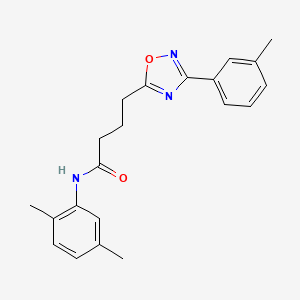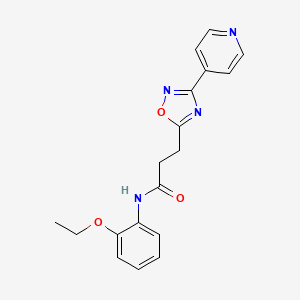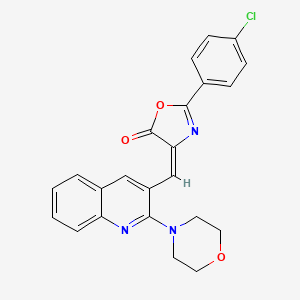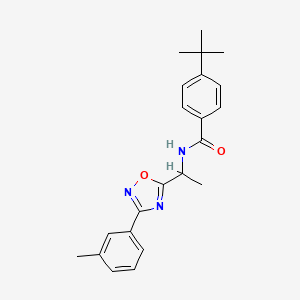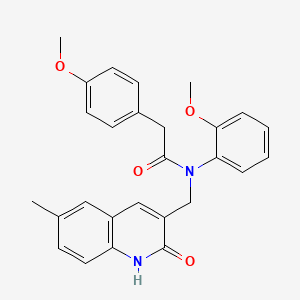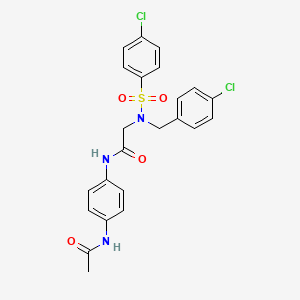
N-(4-acetamidophenyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide, commonly known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACBC is a sulfonamide-based compound that has been synthesized through a multi-step process involving the reaction of different chemical reagents.
Mechanism of Action
The mechanism of action of ACBC involves the inhibition of various enzymes, including carbonic anhydrase and metalloproteinases, by binding to the active site of these enzymes. ACBC has been found to exhibit a high affinity for the active site of these enzymes, leading to the inhibition of their activity. The inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including cancer and arthritis.
Biochemical and Physiological Effects:
ACBC has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and metalloproteinases, leading to the inhibition of tumor growth and angiogenesis. ACBC has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ACBC in lab experiments is its potent inhibitory activity against various enzymes, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, the synthesis of ACBC involves a multi-step process that requires the use of various chemical reagents, making it a challenging compound to synthesize. Additionally, the high potency of ACBC may also lead to unwanted side effects, making it important to carefully evaluate its safety and efficacy in preclinical and clinical studies.
Future Directions
For the research on ACBC include the development of new synthetic methods, the evaluation of its safety and efficacy in preclinical and clinical studies, and the identification of new targets for its inhibitory activity.
Synthesis Methods
The synthesis of ACBC involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde, followed by the reaction of the resulting Schiff base with 4-acetamidophenol. The final step involves the reaction of the resulting intermediate with chlorosulfonic acid, leading to the formation of ACBC. The synthesis method of ACBC has been optimized through various modifications to improve the yield and purity of the compound.
Scientific Research Applications
ACBC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. ACBC has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and metalloproteinases, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and glaucoma. ACBC has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O4S/c1-16(29)26-20-8-10-21(11-9-20)27-23(30)15-28(14-17-2-4-18(24)5-3-17)33(31,32)22-12-6-19(25)7-13-22/h2-13H,14-15H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMLPODXHNVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





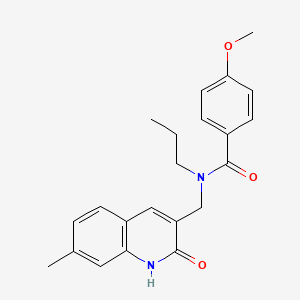
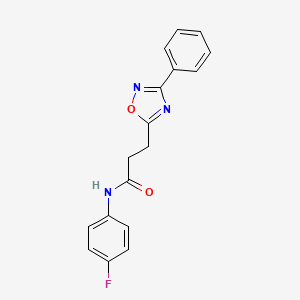
![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)
